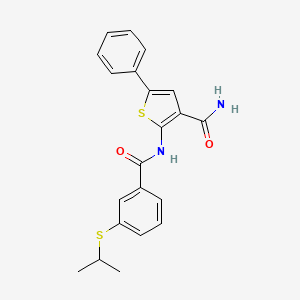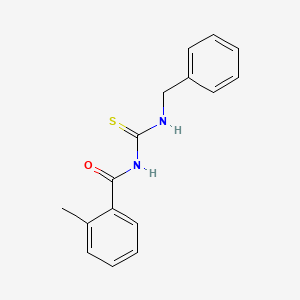
Methyl 1-(difluoromethyl)-2-oxo-pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(difluoromethyl)-2-oxo-pyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine carboxylates This compound is characterized by the presence of a difluoromethyl group, a pyridine ring, and a carboxylate ester
作用机制
Target of Action
Methyl 1-(difluoromethyl)-2-oxo-pyridine-3-carboxylate is a chemical compound that is used commercially as an intermediate to several fungicides . The primary target of this compound is succinate dehydrogenase (SDH) , an enzyme complex in the mitochondrial respiration chain . SDH plays a crucial role in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria .
Mode of Action
The compound acts by inhibiting succinate dehydrogenase . This inhibition disrupts the tricarboxylic acid cycle, leading to the death of the pathogen . The compound’s interaction with its targets results in changes in the metabolic processes of the pathogen, ultimately leading to its death .
Biochemical Pathways
The compound affects the tricarboxylic acid cycle by inhibiting succinate dehydrogenase . This disruption affects the energy production of the pathogen, leading to its death . The downstream effects of this disruption include a decrease in ATP production and an increase in reactive oxygen species, which can cause further damage to the pathogen .
Pharmacokinetics
The compound’s ability to act as a hydrogen-bond donor may influence its bioavailability . Compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues , which could potentially enhance their absorption and distribution within the organism.
Result of Action
The result of the compound’s action is the death of the pathogen . By inhibiting succinate dehydrogenase and disrupting the tricarboxylic acid cycle, the compound deprives the pathogen of the energy it needs to grow and reproduce . This leads to the death of the pathogen and the prevention of disease .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(difluoromethyl)-2-oxo-pyridine-3-carboxylate typically involves the difluoromethylation of pyridine derivatives. One common method includes the reaction of a pyridine-3-carboxylate ester with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethyl sulfoxide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction. The use of continuous flow reactors can also improve the scalability and safety of the production process .
化学反应分析
Types of Reactions
Methyl 1-(difluoromethyl)-2-oxo-pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-pyridine-3-carboxylic acid, while reduction can produce difluoromethyl-pyridine-3-methanol .
科学研究应用
Methyl 1-(difluoromethyl)-2-oxo-pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
相似化合物的比较
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the difluoromethyl group and carboxylate ester but has a pyrazole ring instead of a pyridine ring.
Difluoromethylated pyrazoline, pyrrole, and thiophene derivatives: These compounds also contain difluoromethyl groups and are used in similar applications.
Uniqueness
Methyl 1-(difluoromethyl)-2-oxo-pyridine-3-carboxylate is unique due to its specific combination of a pyridine ring and a difluoromethyl group. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications .
属性
IUPAC Name |
methyl 1-(difluoromethyl)-2-oxopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-14-7(13)5-3-2-4-11(6(5)12)8(9)10/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHSXEUGFOQSLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN(C1=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chlorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2838876.png)
![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate](/img/structure/B2838878.png)
![Ethyl 1-((chlorosulfonyl)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2838879.png)




![N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/new.no-structure.jpg)




